molecular formula C26H18Cl2N2O5 B2940277 5-chloro-N-[4-[4-[(5-chloro-2-hydroxybenzoyl)amino]phenoxy]phenyl]-2-hydroxybenzamide CAS No. 476211-24-2

5-chloro-N-[4-[4-[(5-chloro-2-hydroxybenzoyl)amino]phenoxy]phenyl]-2-hydroxybenzamide

Cat. No. B2940277
CAS RN: 476211-24-2
M. Wt: 509.34
InChI Key: VGXPBWCSRZXXQV-UHFFFAOYSA-N
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Description

5-chloro-N-[4-[4-[(5-chloro-2-hydroxybenzoyl)amino]phenoxy]phenyl]-2-hydroxybenzamide is a useful research compound. Its molecular formula is C26H18Cl2N2O5 and its molecular weight is 509.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Polymers

Compounds with similar structural elements have been used in the synthesis and characterization of novel polyimides, demonstrating properties such as thermal stability and solubility in organic solvents. For example, Mehdipour-Ataei et al. (2004) described the synthesis of novel thermally stable polyimides based on a flexible diamine with built-in sulfone, ether, and amide structures, showcasing their potential for high-performance materials (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).

Pharmacological Evaluation for Anticonvulsant Activity

Compounds bearing the phenoxybenzamide motif have been evaluated for their anticonvulsant properties. Faizi et al. (2017) designed and synthesized a series of 4-thiazolidinone derivatives as benzodiazepine receptor agonists, showing considerable anticonvulsant activity, which illustrates the therapeutic potential of such chemical structures in drug discovery (Faizi et al., 2017).

Antimicrobial Activity

Research has also focused on evaluating the antimicrobial properties of compounds containing elements like 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds. Krátký et al. (2012) synthesized and characterized novel sulfonamides, demonstrating their activity against various bacterial and fungal strains, pointing to the utility of these compounds in developing new antimicrobial agents (Krátký et al., 2012).

Molecular Structure and Interaction Modeling

The molecular structure and interaction of similar compounds have been studied, providing insights into their potential applications in materials science and drug design. Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, evaluating the influence of intermolecular interactions on molecular geometry, which could aid in the design of novel materials or therapeutic agents (Karabulut et al., 2014).

properties

IUPAC Name

5-chloro-N-[4-[4-[(5-chloro-2-hydroxybenzoyl)amino]phenoxy]phenyl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Cl2N2O5/c27-15-1-11-23(31)21(13-15)25(33)29-17-3-7-19(8-4-17)35-20-9-5-18(6-10-20)30-26(34)22-14-16(28)2-12-24(22)32/h1-14,31-32H,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXPBWCSRZXXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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